molecular formula C18H26N4O2 B12263993 4-[1-(6-Cyclobutylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine

4-[1-(6-Cyclobutylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine

Cat. No.: B12263993
M. Wt: 330.4 g/mol
InChI Key: DSOHBDOHGKILMT-UHFFFAOYSA-N
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Description

4-[1-(6-Cyclobutylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(6-Cyclobutylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-[1-(6-Cyclobutylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[1-(6-Cyclobutylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(6-Cyclobutylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and piperidine-based drugs.

    Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as cytosine and thymine.

    Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine itself and its derivatives.

Uniqueness

4-[1-(6-Cyclobutylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine is unique due to its specific combination of piperidine, pyrimidine, and morpholine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

IUPAC Name

[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H26N4O2/c23-18(21-7-9-24-10-8-21)15-5-2-6-22(12-15)17-11-16(19-13-20-17)14-3-1-4-14/h11,13-15H,1-10,12H2

InChI Key

DSOHBDOHGKILMT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)N4CCOCC4

Origin of Product

United States

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